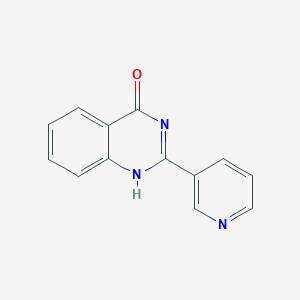

2-pyridin-3-yl-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

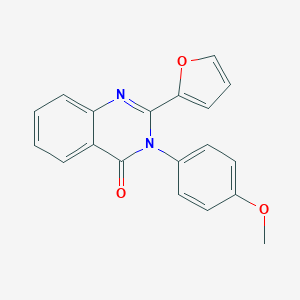

2-pyridin-3-yl-1H-quinazolin-4-one is a type of quinazolinone, a class of organic compounds known for their broad applications in the biological, pharmaceutical, and material fields . It is a derivative of quinazolin-4(1H)-ones, which are synthesized via amination and annulation of amidines and benzamides .

Synthesis Analysis

The synthesis of 2-pyridin-3-yl-1H-quinazolin-4-one involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route is efficient and useful for the construction of quinazolin-4(1H)-one frameworks .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-pyridin-3-yl-1H-quinazolin-4-one include amination and annulation of amidines and benzamides . This process is mediated by copper and results in the formation of quinazolin-4(1H)-ones .Wissenschaftliche Forschungsanwendungen

Antitumor and Anticancer Applications

Quinazolin-4(1H)-ones, including 2-pyridin-3-yl-1H-quinazolin-4-one, have been identified as having potential applications in antitumor and anticancer treatments. They have been studied for their antioxidant properties which can play a role in cancer prevention and treatment .

Antibacterial and Antifungal Applications

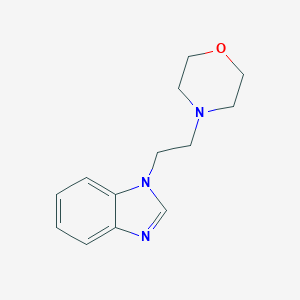

These compounds also show promise as antibacterial and antifungal agents. The synthesis of novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives has been explored for their potential to combat drug-resistant fungal and bacterial pathogens .

Anticonvulsant Applications

Another significant application of quinazolin-4(1H)-ones is their use as anticonvulsants. They have been evaluated for their potential to treat convulsions, which could make them valuable in the treatment of epilepsy and other seizure disorders .

Antihypertension Applications

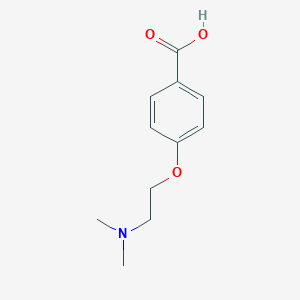

These compounds have also been used in the development of antihypertension drugs. Their ability to act as 5-hydroxytryptamine (5-HT) receptor ligands can be beneficial in managing high blood pressure conditions .

Analgesic and Anti-inflammatory Applications

The analgesic (pain-relieving) and anti-inflammatory properties of quinazolin-4(1H)-ones have been researched, suggesting their use in treating pain and inflammation-related conditions .

Diuretic Applications

They are also being studied for their diuretic effects, which could help in the treatment of conditions that cause fluid retention, such as heart failure or edema .

Bronchodilator Applications

Quinazolin-4(1H)-ones have potential applications as bronchodilators, which can be crucial in treating respiratory conditions like asthma by helping to open up the airways in the lungs .

Sedative Applications

Lastly, these compounds have been explored for their sedative properties, indicating possible use in inducing sleep or calming the nervous system .

Wirkmechanismus

Target of Action

Quinazolinone derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more .

Mode of Action

Some quinazolinone derivatives have shown to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system . These compounds have also been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

For instance, some quinazolinone derivatives have been found to inhibit the PI3K/Akt pathway, which regulates proliferation, cell cycle, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of quinazolinone derivatives can vary widely depending on their specific chemical structures .

Result of Action

Some quinazolinone derivatives have shown to inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCVPMGPMMEPBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351572 |

Source

|

| Record name | 2-(3-pyridyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-pyridin-3-yl-1H-quinazolin-4-one | |

CAS RN |

50362-93-1 |

Source

|

| Record name | 2-(3-pyridyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)

![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)

![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)